molecular formula C13H6Cl2N2O3 B12642508 Benzonitrile, 2-(2,6-dichlorophenoxy)-5-nitro- CAS No. 82674-07-5

Benzonitrile, 2-(2,6-dichlorophenoxy)-5-nitro-

Cat. No.: B12642508
CAS No.: 82674-07-5
M. Wt: 309.10 g/mol
InChI Key: FTFFUZVVMFWVSE-UHFFFAOYSA-N
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Description

Benzonitrile, 2-(2,6-dichlorophenoxy)-5-nitro- is an organic compound with a complex structure that includes a benzonitrile core substituted with 2,6-dichlorophenoxy and 5-nitro groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzonitrile, 2-(2,6-dichlorophenoxy)-5-nitro- typically involves multiple steps. One common method includes the nitration of 2-(2,6-dichlorophenoxy)benzonitrile. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to introduce the nitro group at the desired position on the aromatic ring.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the production process, making it suitable for large-scale manufacturing.

Chemical Reactions Analysis

Types of Reactions

Benzonitrile, 2-(2,6-dichlorophenoxy)-5-nitro- undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The chlorine atoms in the dichlorophenoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Formation of dinitro derivatives.

    Reduction: Formation of 2-(2,6-dichlorophenoxy)-5-aminobenzonitrile.

    Substitution: Formation of various substituted benzonitrile derivatives depending on the nucleophile used.

Scientific Research Applications

Benzonitrile, 2-(2,6-dichlorophenoxy)-5-nitro- has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzonitrile, 2-(2,6-dichlorophenoxy)-5-nitro- involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The dichlorophenoxy group may enhance the compound’s ability to penetrate cell membranes, increasing its efficacy.

Comparison with Similar Compounds

Similar Compounds

    2,6-Dichlorophenol: Shares the dichlorophenoxy group but lacks the benzonitrile and nitro groups.

    2-Nitrobenzonitrile: Contains the nitro and benzonitrile groups but lacks the dichlorophenoxy group.

    2,6-Dichlorobenzonitrile: Contains the dichlorophenoxy and benzonitrile groups but lacks the nitro group.

Uniqueness

Benzonitrile, 2-(2,6-dichlorophenoxy)-5-nitro- is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both nitro and dichlorophenoxy groups makes it a versatile compound for various applications.

Properties

CAS No.

82674-07-5

Molecular Formula

C13H6Cl2N2O3

Molecular Weight

309.10 g/mol

IUPAC Name

2-(2,6-dichlorophenoxy)-5-nitrobenzonitrile

InChI

InChI=1S/C13H6Cl2N2O3/c14-10-2-1-3-11(15)13(10)20-12-5-4-9(17(18)19)6-8(12)7-16/h1-6H

InChI Key

FTFFUZVVMFWVSE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)OC2=C(C=C(C=C2)[N+](=O)[O-])C#N)Cl

Origin of Product

United States

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